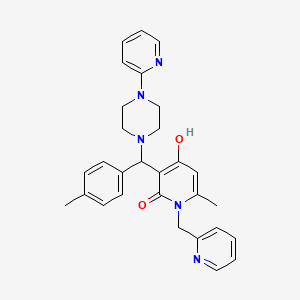
4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C29H31N5O2 and its molecular weight is 481.6. The purity is usually 95%.
BenchChem offers high-quality 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism in Antineoplastic Treatment
4-Hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a component in the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor. This compound is studied for its use in chronic myelogenous leukemia (CML) patients. It has been found that the parent drug Flumatinib is the main form recovered in human plasma, urine, and feces. The main metabolic pathways include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, demonstrating its significance in drug metabolism and cancer treatment (Gong et al., 2010).
G Protein-Biased Dopaminergics
Research indicates the use of 1,4-disubstituted aromatic piperazines, structurally similar to the given compound, in developing high-affinity dopamine receptor partial agonists. These compounds have shown promise in favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This finding is significant for the design of G protein-biased partial agonists as potential novel therapeutics for conditions like schizophrenia (Möller et al., 2017).
Synthesis of Functionalized Pyridines
The compound is also involved in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines. This process, through various reactions, leads to the formation of compounds with potential pharmacological properties. The versatility in synthetic routes and the generation of diverse molecular structures underscore its importance in medicinal chemistry (Mekheimer et al., 1997).
Crystal Structures and Drug Development
Studying the crystal structures of compounds related to 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one aids in understanding drug interactions and stability. Such research is crucial in the development of new pharmaceuticals, especially in understanding how these compounds interact at the molecular level (Ullah & Altaf, 2014).
Synthesis and Receptor Binding Assays
Compounds derived from 4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one have been synthesized and assessed for their receptor binding affinities. This research is pivotal in developing new drugs with specific receptor targets, enhancing therapeutic efficacy (Guca, 2014).
Eigenschaften
IUPAC Name |
4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-21-9-11-23(12-10-21)28(33-17-15-32(16-18-33)26-8-4-6-14-31-26)27-25(35)19-22(2)34(29(27)36)20-24-7-3-5-13-30-24/h3-14,19,28,35H,15-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAOGMKKBNRPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-6-methyl-3-((4-(pyridin-2-yl)piperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


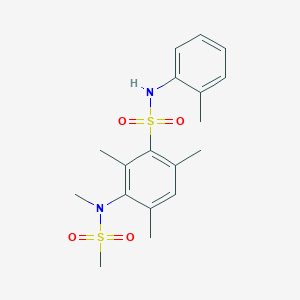
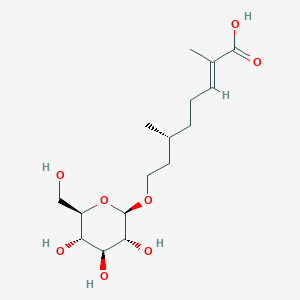
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)
![2-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2959797.png)

![3,4-difluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2959799.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)

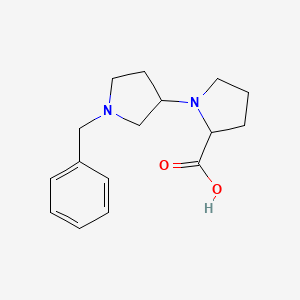

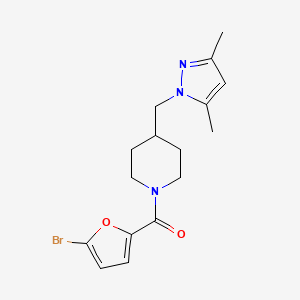
![2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2959809.png)